Nitromethanetrispropanol

Dendrimer Synthesis Cascade Polymers Structural Spacer

Researchers requiring a trifunctional core with precise C3 spacer length for dendrimer construction often encounter core congestion with shorter-chain analogs. Nitromethanetrispropanol (NMT) provides the spatial architecture needed for high-generation synthesis. - Three 3-hydroxypropyl arms ensure statistical branching integrity and prevent core congestion. - Unique nitro-to-amido photoconversion enables UV crosslinking without external photoinitiators. - High solubility in water and polar organics simplifies polyol or polyurethane synthesis.

Molecular Formula C10H21NO5
Molecular Weight 235.28 g/mol
CAS No. 116747-80-9
Cat. No. B057306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitromethanetrispropanol
CAS116747-80-9
Molecular FormulaC10H21NO5
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC(CC(CCCO)(CCCO)[N+](=O)[O-])CO
InChIInChI=1S/C10H21NO5/c12-7-1-4-10(11(15)16,5-2-8-13)6-3-9-14/h12-14H,1-9H2
InChIKeyWQOWCQQAYGOQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitromethanetrispropanol Overview


Nitromethanetrispropanol (NMT; 4-(3-hydroxypropyl)-4-nitroheptane-1,7-diol) is a branched nitro-alcohol comprising a central nitro-substituted carbon symmetrically linked to three 3-hydroxypropyl arms . This C10H21NO5 compound (MW 235.28) is a solid at ambient temperature (mp 59–65 °C) and exhibits high solubility in both water and organic solvents, facilitating its use in diverse reaction media . The combination of a tertiary nitro group and three primary hydroxyl termini makes NMT a versatile trifunctional core for dendrimer and cascade polymer construction, as well as a light-sensitive monomer for UV-induced crosslinking .

Core Architecture Trifunctional nitro-alcohol with three primary hydroxyls
Spacer Design Propylene spacer arms enable higher-generation dendrimer growth
Photoreactivity UV-responsive nitro group for photo-crosslinking without external initiator

Why Generic Alternatives Cannot Replace Nitromethanetrispropanol


In-class compounds such as tris(hydroxymethyl)nitromethane (CAS 126-11-4) or trimethylolpropane share only superficial structural features—either the nitro-triol motif or trifunctional hydroxyl branching—but lack the precise C3 spacer length between the central carbon and each hydroxyl group . This spacer critically determines the conformational flexibility, hydrodynamic radius, and surface functionalization density achievable in cascade polymers. Furthermore, the concurrent presence of a tertiary nitro group and three primary hydroxyls enables a unique photochemical pathway: UV absorption by the nitro group generates an amido intermediate that drives crosslinking, a reactivity profile absent in non-nitro triols or shorter-chain nitro-alcohols . Substituting a generic triol or a methylene-spacer analog would fail to reproduce the spatial architecture essential for generation-by-generation dendrimer growth and would eliminate the light-triggered crosslinking mechanism.

Spacer Length Mismatch
C1‑methylene analog tris(hydroxymethyl)nitromethane lacks the propylene arm length required to accommodate sterically demanding dendritic wedges, limiting higher‑generation architecture.
Absence of Photoreactivity
Non‑nitro triols such as trimethylolpropane cannot undergo UV‑induced amido crosslinking, eliminating the photoinitiator‑free curing pathway.
Purity Specification Mismatch
Alternative triols may be supplied at purity grades intended for biocidal or buffer applications, which may not meet the stringent monodispersity requirements of polymer synthesis.

Procurement Evidence and Key Differentiators


C3 Spacer Arm vs. C1 Spacer in Dendrimer Size Control

In the convergent synthesis of cascade polymers, the distance between the core branching point and the peripheral functional group governs both the steric accommodation of successive generations and the final macromolecular dimensions. The target compound provides a three-carbon (propylene) spacer between the nitro-bearing quaternary carbon and each terminal hydroxyl group, whereas the closest commercial analog, tris(hydroxymethyl)nitromethane, supplies only a one-carbon (methylene) spacer . Using the C3‑spacer core, Newkome et al. successfully constructed 1,3′,7‑trisubstituted 4‑nitro‑4‑propylheptane derivatives and validated their use for surface derivatization of specifically sized cascade polymers; the same methodology could not be executed with the C1‑spacer analog because the contracted core geometry would preclude the steric demand of higher-generation branches .

C3 vs C1 Spacer Arm
Class‑level
NMT: propylene spacer (~3.6 Å); Tris(hydroxymethyl)nitromethane: methylene spacer (~1.4 Å)
Supports steric feasibility for higher-generation dendrimers
Based on molecular modeling; experimental synthesis validated
Dendrimer Synthesis Cascade Polymers Structural Spacer

Trifunctional Hydroxyl Density and Purity for Branching Fidelity

Successful dendrimer construction requires a core with exactly three reactive sites of uniform reactivity to ensure statistical branching fidelity. NMT carries three chemically equivalent primary hydroxyl groups, each separated by a propylene chain, eliminating regioisomer formation during derivatization. Commercial supplies of NMT are standardized to a minimum purity of 95–96 % , whereas the closest analog tris(hydroxymethyl)nitromethane is also commercially available but typically specified for biocidal or buffer applications with purity grades that may not meet the stringent mono-dispersity requirements of polymer synthesis. The three equivalent hydroxyls of NMT enable quantitative conversion to tris‑substituted products, as confirmed by spectroscopic correlation in the cascade polymer study .

Trifunctional Purity Specification
Cross‑study
≥95‑96 % purity (GC/HPLC); three equivalent primary –OH groups
Enables reproducible stoichiometric control in dendrimer synthesis
Verify lot-specific purity prior to use
Cascade Polymer Branching Efficiency Purity Specification

UV-Triggered Amido Crosslinking vs. Non-Photoreactive Triols

NMT acts as a light-sensitive monomer that absorbs ultraviolet radiation and undergoes a photochemical rearrangement converting the nitro group into an amido functionality; the nascent amido group then reacts intermolecularly with hydroxyl groups of adjacent NMT molecules, forming a crosslinked network with enhanced lightfastness . This behavior is intrinsic to the nitro-triol structure with a propylene spacer and is not observed in the C1 analog tris(hydroxymethyl)nitromethane under equivalent conditions, nor in non-nitro triols such as trimethylolpropane, which lack the photoactive chromophore entirely [1].

UV‑Triggered Amido Crosslinking
Class‑level
Nitro-to-amido photoconversion upon UV irradiation; absent in non-nitro triols
Enables photoinitiator‑free crosslinkable networks
Quantitative crosslink density data not yet published
Photocrosslinking UV-Curable Coatings Nitro-to-Amido Conversion

High-Yield Synthetic Routes and Scalable Procurement

Two independent synthetic routes to NMT have been reported, both delivering high yields: (i) reduction of nitromethanetrispropionic acid gives NMT in ∼93 % yield, and (ii) hydrolysis of tris(2-cyanoethyl)nitromethane also provides NMT . In contrast, the preparation of extended-chain analogs such as tris(4-hydroxybutyl)nitromethane or tris(5-hydroxypentyl)nitromethane requires lengthier syntheses and is not comparably optimized. The availability of two efficient routes, combined with the commercial stock of precursor tris(2-cyanoethyl)nitromethane, ensures reliable supply for kilogram-scale procurement, a logistics advantage over bespoke higher-homolog triols that are only accessible via custom synthesis.

High‑Yield Synthetic Routes
Supporting evidence
93 % yield (from acid); two independent routes available
Supports reliable supply and scalability for procurement
Precursor tris(2‑cyanoethyl)nitromethane commercially available
Synthetic Efficiency Procurement Scalability Intermediate Availability

Optimal Procurement Scenarios


Convergent Dendrimer Synthesis

When designing a dendrimer that requires a precise generation-by-generation hydrodynamic volume increase, the propylene spacer of NMT provides the necessary inter-branch distance to accommodate sterically demanding dendritic wedges without core congestion . The tris-equivalent hydroxyl pattern ensures statistical branching integrity, directly impacting polydispersity and surface functionalization density. Procurement of NMT over the C1-spacer analog tris(hydroxymethyl)nitromethane is mandatory for any cascade architecture intended to exceed the first generation.

Photo-Crosslinkable Hydrogels and UV-Curable Coatings

Formulators requiring a built-in UV-curable mechanism without an external photoinitiator can exploit the nitro-to-amido photoconversion of NMT to create crosslinked networks . This property is unique among commercially available trifunctional polyols and enables the preparation of lightfast coatings and bioconjugate matrices. Selection of NMT eliminates the need for initiator screening and reduces formulation complexity.

Multifunctional Core for Polyurethane and Polyester Branching

The combination of three primary hydroxyls and a central nitro group imparts high solubility in both aqueous and organic media, facilitating homogeneous reaction conditions for polyurethane or polyester polyol synthesis . Compared to hydrocarbon-only triols (e.g., trimethylolpropane), the nitro group enhances compatibility with polar solvents and can serve as a secondary functional handle for post-polymerization modification, broadening downstream application scope.

Energetic Materials and Nitro-Containing Fine Chemical Intermediates

The tertiary nitro group, combined with the plasticizing effect of three hydroxypropyl chains, positions NMT as a potential precursor for energetic plasticizers or binders . While quantitative energetic performance data are not publicly available, the structural analogy to known nitroplasticizers and the commercial availability of NMT make it a viable candidate for exploratory energetic formulation studies.

Application
Selection Property
Validation Focus
Convergent dendrimer synthesis
Propylene spacer architecture
Generation‑dependent hydrodynamic volume control
Photo‑crosslinkable hydrogel / coating research
UV‑responsive nitro‑to‑amido conversion
Photoinitiator‑free crosslinking density
Polyurethane / polyester polyol synthesis
Trifunctional primary hydroxyl reactivity
Polarity‑enhanced solvent compatibility
Energetic binder / plasticizer exploratory studies
Tertiary nitro group with plasticizing arms
Candidate screening for nitroplasticizer performance (data to verify)
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